molecular formula C5H6BrNO2S2 B3269949 5-Bromo-4-methylthiophene-2-sulfonamide CAS No. 519055-69-7

5-Bromo-4-methylthiophene-2-sulfonamide

Cat. No.: B3269949
CAS No.: 519055-69-7
M. Wt: 256.1 g/mol
InChI Key: DHBGCIHMCCBTPL-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiophene-2-sulfonamide is a chemical compound with the molecular formula C5H6BrNO2S2 and a molecular weight of 256.14 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and a sulfonamide group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylthiophene-2-sulfonamide typically involves the bromination of 4-methylthiophene followed by sulfonamidation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted thiophenes depending on the nucleophile used.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiol derivatives.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

5-Bromo-4-methylthiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylthiophene-2-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through its sulfonamide group, which can form hydrogen bonds and other interactions with biological molecules. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methylthiophene-2-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct reactivity and potential for diverse applications in synthesis and drug development .

Biological Activity

5-Bromo-4-methylthiophene-2-sulfonamide is a compound that has garnered attention for its significant biological activity, particularly in the realm of antibacterial applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits notable antibacterial properties, showing efficacy against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action primarily involves the inhibition of dihydropteroate synthetase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, making it a promising candidate for development as an antibiotic agent.

Antibacterial Efficacy

Research has demonstrated that this compound is effective against resistant bacterial strains, including those producing New Delhi Metallo-β-lactamase (NDM-1), which poses significant challenges in clinical settings. In vitro studies have shown that derivatives of this compound can achieve minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against resistant strains like Klebsiella pneumoniae ST147, highlighting its potential as a therapeutic option .

Comparative Antibacterial Activity

The following table summarizes the antibacterial activity of this compound compared to other related compounds:

CompoundMIC (μg/mL)MBC (μg/mL)Active Against
This compound0.390.78Klebsiella pneumoniae ST147
N-(4-methylpyridin-2-yl) thiophene-2-carboxamide1020ESBL-producing E. coli
N-(thiazol-2-yl) sulfonamide derivatives3.9Not specifiedVarious Gram-positive/negative

The sulfonamide group in this compound mimics natural substrates, allowing it to competitively inhibit enzymes involved in bacterial metabolism. This structural similarity enhances its binding affinity and efficacy against bacterial targets . Additionally, the bromine substitution on the thiophene ring is believed to enhance its biological activity compared to similar compounds, potentially due to increased hydrophobic interactions with bacterial membranes.

Case Studies and Research Findings

  • In vitro Studies : A study conducted on various synthesized derivatives of thiophene sulfonamides revealed that modifications in their structure significantly influenced their antibacterial potency. The most active compounds were noted to have specific substitutions that enhanced their interaction with bacterial enzymes .
  • Molecular Docking : In silico molecular docking studies have indicated that this compound forms favorable hydrogen bonds and hydrophobic interactions with target proteins from resistant bacterial strains, further supporting its potential as a drug candidate .
  • Synergistic Effects : Research has also explored the synergistic effects of combining this compound with other antimicrobial agents, which could enhance its efficacy against multi-drug resistant bacteria. Such combinations may provide a novel therapeutic strategy in combating antibiotic resistance .

Properties

IUPAC Name

5-bromo-4-methylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBGCIHMCCBTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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